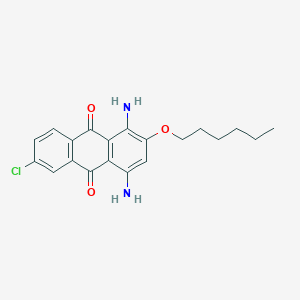
8-(Trifluoromethyl)phenanthridine-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)phenanthridin-6(5H)-one typically involves the reaction of 2-isocyanobiphenyls with diarylphosphine oxides under photocatalytic conditions. This method is efficient and operates under mild, metal-free conditions using Rose Bengal as a catalyst and air as a terminal oxidant . Another method involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents, providing phenanthridine derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for phenanthridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
化学反応の分析
Types of Reactions: 8-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit enhanced biological and chemical properties .
科学的研究の応用
8-(Trifluoromethyl)phenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as DNA-binding agents and fluorescent dyes.
Medicine: Phenanthridine derivatives have shown promise as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of 8-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes like topoisomerases, further contributing to its anticancer activity .
類似化合物との比較
Phenanthridine: The parent compound, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine with similar biological activities.
Nitidine Chloride: A natural phenanthridine derivative with anticancer properties.
NK109: A synthetic phenanthridine derivative with antitumor effects
Uniqueness: 8-(Trifluoromethyl)phenanthridin-6(5H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to other phenanthridine derivatives .
特性
分子式 |
C14H8F3NO |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
8-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)18-13(19)11(9)7-8/h1-7H,(H,18,19) |
InChIキー |
KHQKHUHVWNTTPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
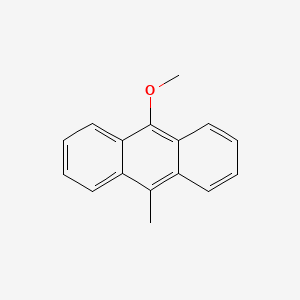

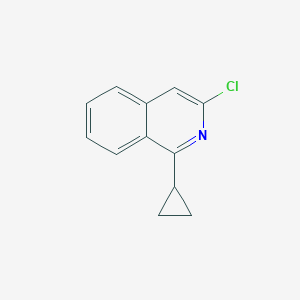

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)

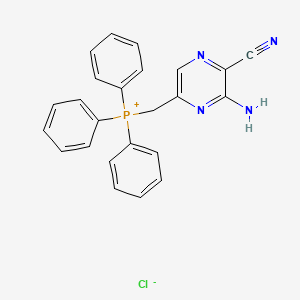

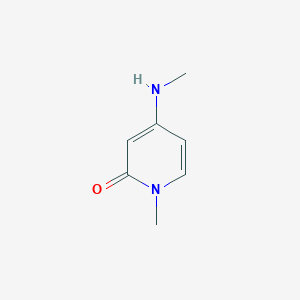

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

